N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine
Description
N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine is a diamine derivative featuring a 2-methyl-1,2-propanediamine backbone substituted with a 4-ethoxyphenyl group at the N1 position. This structural modification introduces aromaticity and electron-donating ethoxy functionality, which can influence its physicochemical properties, reactivity, and applications. For instance, 2-methyl-1,2-propanediamine (also known as 1,2-diamino-2-methylpropane) is a key precursor in porous organic cage synthesis , and its reductive amination using Raney nickel catalysts is well-documented .
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-N-(4-ethoxyphenyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C12H20N2O/c1-4-15-11-7-5-10(6-8-11)14-9-12(2,3)13/h5-8,14H,4,9,13H2,1-3H3 |
InChI Key |
DAHMCGMJDORZED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine typically involves the reaction of 4-ethoxyaniline with 2-methyl-1,2-propanediamine under controlled conditions. One common method involves refluxing a mixture of 4-ethoxyaniline and 2-methyl-1,2-propanediamine in a suitable solvent such as dioxane. The reaction is usually carried out at elevated temperatures for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted aromatic amines.
Scientific Research Applications
N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine has several applications in scientific research:
Mechanism of Action
The mechanism by which N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine vs. 2-Methyl-1,2-propanediamine (1,2-Diamino-2-methylpropane): The ethoxyphenyl group in the former introduces aromaticity and electron-donating effects, which may reduce basicity compared to the unsubstituted 2-methyl-1,2-propanediamine. The latter is a rigid, branched diamine used in CC3 and CC13 porous cages due to its ability to form covalent networks with triformylbenzene (TFB) . The ethoxyphenyl substitution likely disrupts such packing efficiency, favoring extrinsic porosity .
- Comparison with Ethylenediamine: Ethylenediamine (H₂NCH₂CH₂NH₂) lacks the methyl branch and aromatic substituent, resulting in higher basicity (pKa ~10.19 for N-methylpiperidine vs. ~6 for 2-methyl-1,2-propanediamine) .
Physicochemical Properties
Table 1: Physical Properties of Selected Diamines
Notes:
- The ethoxyphenyl group in the target compound likely elevates the boiling point due to increased molecular weight and aromatic interactions.
- Reduced basicity (vs. ethylenediamine) stems from electron-donating ethoxy groups delocalizing the amine lone pair .
Biological Activity
N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine is an organic compound characterized by its unique chemical structure, which includes a propanediamine backbone and a 4-ethoxyphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Functional Groups : The presence of two amino groups allows for various chemical reactions, including nucleophilic substitutions and complex formations.
- Solubility : The ethoxy group enhances the solubility of the compound in organic solvents, which may affect its biological interactions.
This compound's biological activity is primarily attributed to its ability to interact with various biological targets. Its amine groups can participate in hydrogen bonding and ionic interactions with biomolecules, potentially influencing enzymatic activities and receptor binding.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, research on related compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes findings from various studies on related compounds:
Case Studies
A notable case study investigated the effects of this compound on cellular signaling pathways. The study demonstrated that the compound could modulate the activity of specific kinases involved in cell proliferation and apoptosis. This suggests potential applications in cancer therapy.
Study Findings:
- Cell Line Used : HeLa cells (cervical cancer)
- Concentration Range : 10 µM to 100 µM
- Observed Effects : Inhibition of cell growth at higher concentrations; induction of apoptosis markers.
Toxicity Profile
While investigating the biological activity, it is essential to consider the toxicity of this compound. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity. However, further studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
